N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-benzofuran-2-carbohydrazide
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Overview
Description
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1-benzofuran-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are known for their ability to form stable complexes with transition metals, making them significant in various fields of chemistry and biology
Preparation Methods
The synthesis of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1-benzofuran-2-carbohydrazide typically involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and 1-benzofuran-2-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the resulting product is filtered and purified through recrystallization.
Chemical Reactions Analysis
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1-benzofuran-2-carbohydrazide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to yield the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1-benzofuran-2-carbohydrazide has several applications in scientific research:
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1-benzofuran-2-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to different biological and chemical effects. The azomethine group (–NHN=CH–) in the compound plays a crucial role in its reactivity and interaction with metal ions .
Comparison with Similar Compounds
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1-benzofuran-2-carbohydrazide can be compared with other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications
Properties
Molecular Formula |
C18H16N2O4 |
---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H16N2O4/c1-2-23-16-9-12(7-8-14(16)21)11-19-20-18(22)17-10-13-5-3-4-6-15(13)24-17/h3-11,21H,2H2,1H3,(H,20,22)/b19-11+ |
InChI Key |
XOEQKAJRBLGDSL-YBFXNURJSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=CC=CC=C3O2)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=CC=CC=C3O2)O |
Origin of Product |
United States |
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